
trans-3-Methylfentanyl
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
trans-3-Methylfentanyl: is a potent opioid analgesic and a derivative of fentanyl. It is known for its high potency, estimated to be between 400 and 6000 times stronger than morphine, depending on the isomer used . This compound was first discovered in 1974 and has since been used both medically and illicitly .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of trans-3-Methylfentanyl involves several steps. One common method starts with 3-methyl-4-oxopiperidinecarboxylate, which is condensed with aniline to form an imine. This imine is then reduced to an amine, which is propionylated to afford a mixture of cis-(±) and trans-(±) methyl 3-methyl-4-[N-(1-propionoxy)-N-phenylamino]-l-piperidinecarboxylates. These isomers are separated by fractional crystallization .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using similar methods as described above. The process is optimized for yield and purity, often involving advanced techniques such as chromatography for separation and purification .
化学反応の分析
Types of Reactions: trans-3-Methylfentanyl undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens, nucleophiles.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can produce alcohols .
科学的研究の応用
Chemistry: trans-3-Methylfentanyl is used in research to study the synthesis and properties of opioid compounds. It serves as a model compound for developing new analgesics with improved efficacy and safety profiles .
Biology: In biological research, this compound is used to study the interactions between opioids and their receptors. This research helps in understanding the mechanisms of opioid action and developing treatments for opioid addiction .
Medicine: Medically, this compound is used as a potent analgesic for managing severe pain. Its high potency makes it useful in situations where other analgesics are ineffective .
Industry: In the pharmaceutical industry, this compound is used as a reference standard for quality control and analytical testing of opioid products .
作用機序
trans-3-Methylfentanyl exerts its effects by binding to opioid receptors in the central nervous system. These receptors are coupled with G-protein receptors and function as both positive and negative regulators of synaptic transmission. Binding of the opioid stimulates the exchange of GTP for GDP on the G-protein complex, leading to the inhibition of adenylate cyclase and a decrease in intracellular cAMP. This results in the inhibition of the release of nociceptive neurotransmitters such as substance P, GABA, dopamine, acetylcholine, and noradrenaline .
類似化合物との比較
α-Methylfentanyl: Another potent fentanyl analog with similar properties but different structural modifications.
Carfentanil: An extremely potent fentanyl analog used primarily in veterinary medicine for large animals.
Uniqueness: this compound is unique due to its high potency and specific structural modifications that enhance its binding affinity to opioid receptors. This makes it significantly more potent than fentanyl and other similar compounds .
特性
CAS番号 |
78995-17-2 |
|---|---|
分子式 |
C23H30N2O |
分子量 |
350.5 g/mol |
IUPAC名 |
N-[(3S,4S)-3-methyl-1-(2-phenylethyl)piperidin-4-yl]-N-phenylpropanamide |
InChI |
InChI=1S/C23H30N2O/c1-3-23(26)25(21-12-8-5-9-13-21)22-15-17-24(18-19(22)2)16-14-20-10-6-4-7-11-20/h4-13,19,22H,3,14-18H2,1-2H3/t19-,22-/m0/s1 |
InChIキー |
MLQRZXNZHAOCHQ-UGKGYDQZSA-N |
異性体SMILES |
CCC(=O)N([C@H]1CCN(C[C@@H]1C)CCC2=CC=CC=C2)C3=CC=CC=C3 |
正規SMILES |
CCC(=O)N(C1CCN(CC1C)CCC2=CC=CC=C2)C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


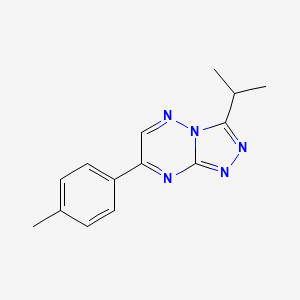
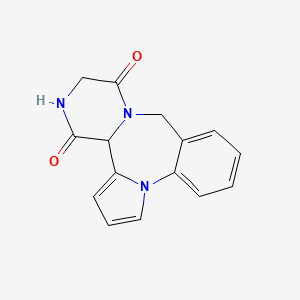
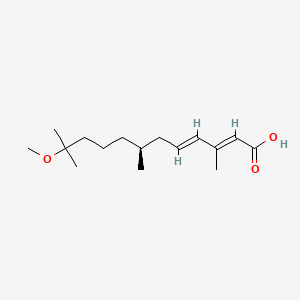
![lithium;hydroxy-[2-[[3-(methylamino)-3-sulfanylidenepropyl]amino]ethylsulfanyl]phosphinate](/img/structure/B12758799.png)
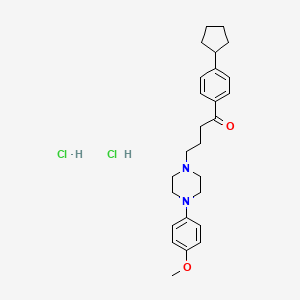

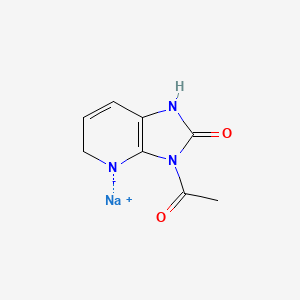

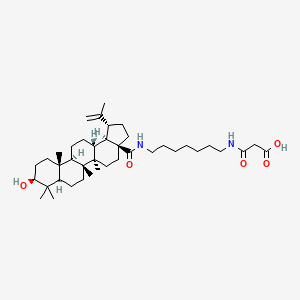



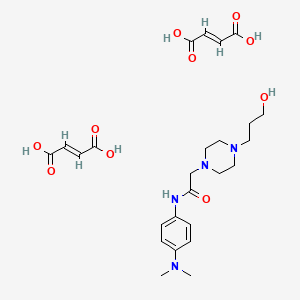
![2-[(3-amino-3-methyliminopropyl)amino]ethylsulfanylphosphonic acid](/img/structure/B12758850.png)
